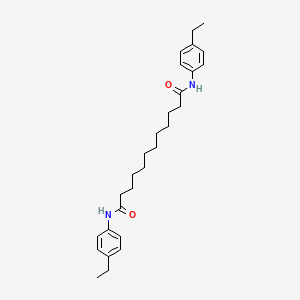
N,N'-bis(4-ethylphenyl)dodecanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(4-ethylphenyl)dodecanediamide is an organic compound characterized by the presence of two ethylphenyl groups attached to a dodecanediamide backbone. This compound is part of the amide family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-ethylphenyl)dodecanediamide typically involves the reaction of dodecanedioic acid with 4-ethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is heated to a temperature range of 100-150°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(4-ethylphenyl)dodecanediamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-ethylphenyl)dodecanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethylphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N,N’-bis(4-ethylphenyl)dodecanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and functional properties.
Mechanism of Action
The mechanism of action of N,N’-bis(4-ethylphenyl)dodecanediamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, resulting in changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(4-butoxyphenyl)dodecanediamide
- N,N’-bis(4-phenoxyphenyl)dodecanediamide
- N,N’-bis(4-ethoxyphenyl)dodecanediamide
Uniqueness
N,N’-bis(4-ethylphenyl)dodecanediamide is unique due to the presence of ethyl groups on the phenyl rings, which can influence its chemical reactivity and physical properties. This structural variation can result in different biological activities and industrial applications compared to its analogs.
Properties
Molecular Formula |
C28H40N2O2 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
N,N'-bis(4-ethylphenyl)dodecanediamide |
InChI |
InChI=1S/C28H40N2O2/c1-3-23-15-19-25(20-16-23)29-27(31)13-11-9-7-5-6-8-10-12-14-28(32)30-26-21-17-24(4-2)18-22-26/h15-22H,3-14H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
YVIZZBMCPRKMSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCCCCCCCCCC(=O)NC2=CC=C(C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-diethylphenyl)-2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11548891.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11548902.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(naphthalen-2-yl)benzamide](/img/structure/B11548904.png)
![ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B11548905.png)
![2-(4-Ethylphenoxy)-N'-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11548910.png)
![4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11548911.png)
![N-(2-Ethylphenyl)-3-[(3-nitrobenzoyl)hydrazono]butyramide](/img/structure/B11548913.png)
![N'-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]quinoline-2-carbohydrazide](/img/structure/B11548920.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11548924.png)
![4-chloro-N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11548942.png)
![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11548948.png)
![2-methoxy-4-{(E)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B11548962.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11548971.png)
![N-({N'-[(E)-[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11548978.png)
